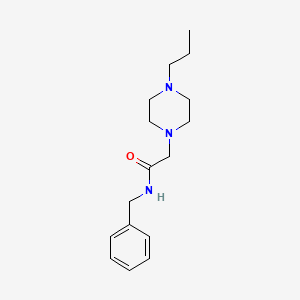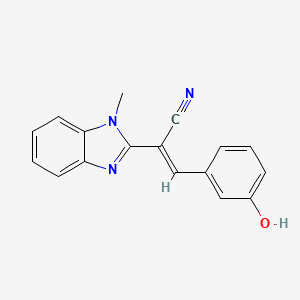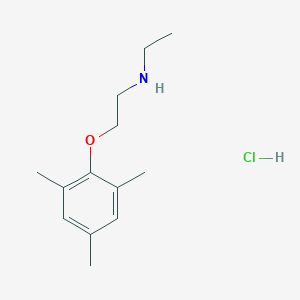![molecular formula C21H27N3O3 B5473836 N-(4-ethoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B5473836.png)
N-(4-ethoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethoxyphenyl group and a methoxyphenyl group attached to a piperazine ring, which is further connected to an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Intermediate: The reaction begins with the preparation of 4-(3-methoxyphenyl)piperazine. This can be achieved by reacting 3-methoxyaniline with piperazine in the presence of a suitable catalyst.
Acylation Reaction: The piperazine intermediate is then acylated with 2-chloro-N-(4-ethoxyphenyl)acetamide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the acylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-ethoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-ethoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide
- N-(4-ethoxyphenyl)-N’-(4-nitrophenyl)acetamidine
- Acetamide, N-(4-ethoxy-3-methoxyphenyl)
Uniqueness
N-(4-ethoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets, making it valuable for specialized applications in research and industry.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-3-27-19-9-7-17(8-10-19)22-21(25)16-23-11-13-24(14-12-23)18-5-4-6-20(15-18)26-2/h4-10,15H,3,11-14,16H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUWOELVPGLZRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methyl-6-{[2-(5-methyl-3-isoxazolyl)-1-azepanyl]sulfonyl}-1,3-benzothiazol-2(3H)-one](/img/structure/B5473762.png)


![ethyl (5-{[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate](/img/structure/B5473778.png)
![2-[(4-chlorophenyl)thio]-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5473785.png)
![1-({3-methyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}sulfonyl)piperidine](/img/structure/B5473790.png)
![N-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]alanine](/img/structure/B5473795.png)
![2,3,5-trimethyl-N-[2-(4-pyridinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5473819.png)

![2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-1-(4-NITROPHENYL)ETHANONE](/img/structure/B5473845.png)
![N-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-4-piperidinyl]-2-pyrimidinamine dihydrochloride](/img/structure/B5473852.png)
![4-(3-hydroxy-3-methylbutyl)-N-(imidazo[1,2-a]pyrimidin-2-ylmethyl)benzamide](/img/structure/B5473858.png)
![(3aS*,6aR*)-3-(3-morpholin-4-ylpropyl)-5-(2-phenoxyethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5473863.png)
![1-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone](/img/structure/B5473864.png)
